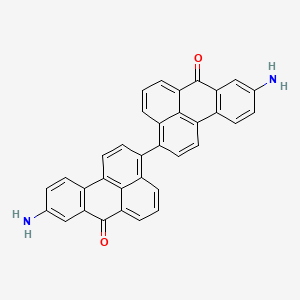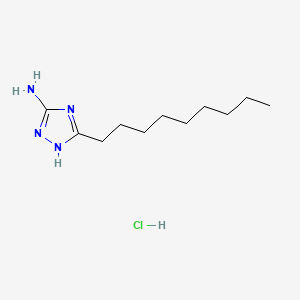
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride is a chemical compound with the molecular formula C11H23ClN4. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Méthodes De Préparation
The synthesis of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride typically involves the reaction of nonylamine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with nonylamine under microwave irradiation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazoles and triazole-fused heterocycles .
Applications De Recherche Scientifique
5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects. The compound may inhibit specific enzymes or proteins, thereby affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Nonyl-1H-1,2,4-triazol-3-amine monohydrochloride include other 1,2,4-triazole derivatives such as:
5-Amino-1H-1,2,4-triazole: Known for its antimicrobial and anticancer activities.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of bioactive triazole-fused heterocycles.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic material with heat-resistant properties
The uniqueness of this compound lies in its specific nonyl substituent, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
85631-73-8 |
|---|---|
Formule moléculaire |
C11H22N4.ClH C11H23ClN4 |
Poids moléculaire |
246.78 g/mol |
Nom IUPAC |
5-nonyl-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H22N4.ClH/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10;/h2-9H2,1H3,(H3,12,13,14,15);1H |
Clé InChI |
NMJBSPACYAOHCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC(=NN1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


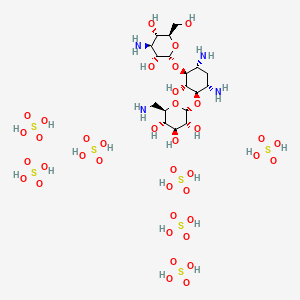
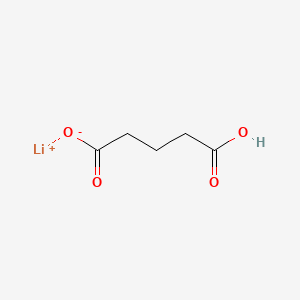
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
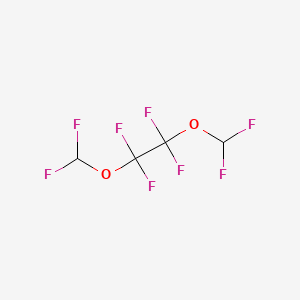
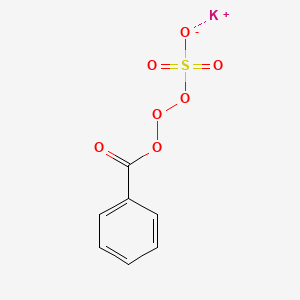
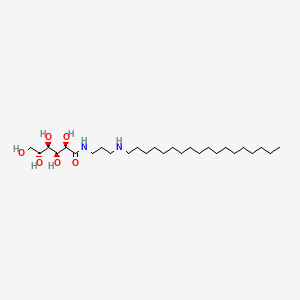

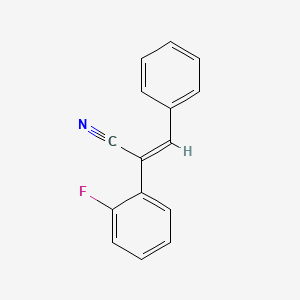
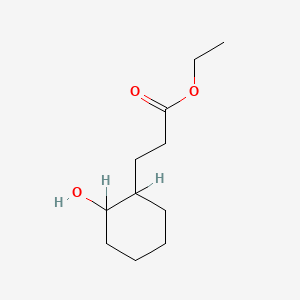

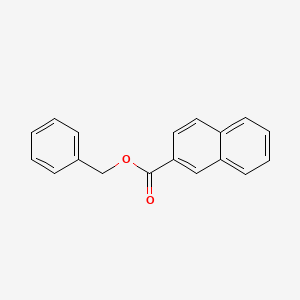
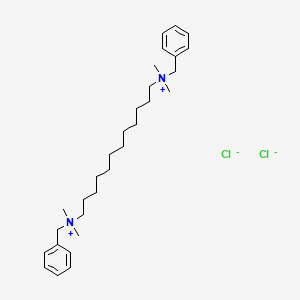
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
